2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Overview
Description
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a complex organic compound notable for its unique spirocyclic structure, which includes a chloro substituent and a hydroxymethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticonvulsant domains.
- Molecular Formula : C13H22ClNO2
- Molecular Weight : Approximately 259.77 g/mol
- Structural Features : The spiro configuration enhances its biological effects compared to linear analogs, making it an interesting subject for further study.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown effective inhibition of microbial growth, suggesting potential applications in treating infections caused by various pathogens.
Case Study Example :
In a comparative study of various spirocyclic compounds, derivatives similar to this compound demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their utility in developing new antimicrobial agents.
Anticonvulsant Activity
The compound also shows promise as an anticonvulsant agent. The presence of the spirocyclic structure is believed to enhance its efficacy in managing convulsive disorders.
Research Findings :
A study evaluating the anticonvulsant effects of various 2-azaspiro[4.4]nonane derivatives found that those with structural similarities to this compound displayed significant reductions in seizure frequency in animal models, supporting its potential therapeutic use.
The interaction of this compound with biological targets is crucial for understanding its pharmacodynamics. Studies have indicated that the compound can bind effectively to specific receptors, influencing their activity and leading to therapeutic effects.
Interaction Studies
Recent investigations into the molecular interactions of this compound have highlighted its ability to modulate receptor activity, which is essential for its antimicrobial and anticonvulsant properties.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane | Hydroxymethyl group, similar spiro structure | Anticonvulsant activity |
1-Oxa-4-thiaspiro[4.4]nonane | Contains sulfur in place of nitrogen | Antimicrobial properties |
N-benzyl derivatives of 2-azaspiro[4.4]nonane | Benzyl substitution | Enhanced anticonvulsant activity |
This comparison illustrates the unique aspects of this compound, particularly its specific halogenation and functionalization, which may contribute to distinct biological effects not observed in other analogs.
Properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-10(15)13-6-9(7-14)11(8-13)3-1-2-4-11/h9,14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOLGJIQOAUALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.